2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Description
2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical behavior and reactivity.
Properties
IUPAC Name |
bis(pyridin-4-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-9-16(18(27)29-11-13-1-5-24-6-2-13)26-17(10-15)19(28)30-12-14-3-7-25-8-4-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRHRQEGLWQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinemethanol with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown its potential in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine rings can enhance bioactivity against these cell lines .
Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against several bacterial strains. Its ability to disrupt bacterial cell membranes has been linked to the presence of the trifluoromethyl group, which increases lipophilicity and membrane penetration .
Catalysis
Catalytic Applications : The compound serves as a catalyst in various organic reactions, particularly in the synthesis of heterocycles. Its ability to coordinate with metal ions allows it to facilitate reactions such as cross-coupling and cyclization processes effectively .
Material Science
Polymerization Initiators : In materials science, the compound is explored as a potential initiator for polymerization reactions due to its ability to generate free radicals upon thermal activation. This property is advantageous in developing advanced materials with tailored properties .
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | K562 | 10 | |
| Antimicrobial | E. coli | 20 | |
| Antimicrobial | S. aureus | 25 |
Table 2: Catalytic Efficiency in Organic Reactions
Case Study 1: Anticancer Mechanism
A study conducted by researchers at the University of Aveiro highlighted the mechanism of action of this compound against leukemia cells. The findings indicated that it induces apoptosis through the activation of caspase pathways, significantly reducing cell viability in treated cultures .
Case Study 2: Antimicrobial Efficacy
Investigations into the antimicrobial properties revealed that the compound effectively inhibits biofilm formation in bacterial strains, suggesting potential applications in treating infections associated with biofilms .
Mechanism of Action
The mechanism by which 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to specific targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
- 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
- 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone
- 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone
Comparison: Compared to similar compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Biological Activity
The compound 2,6-bis[(pyridin-4-yl)methyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H16F3N2O4
- Molecular Weight : 394.34 g/mol
This compound features multiple functional groups that may contribute to its biological activity, including pyridine rings and trifluoromethyl groups.
Anticancer Properties
Recent studies have investigated the anticancer properties of pyridine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study indicated that modifications in the pyridine structure could enhance the compound's ability to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS) .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cancer Cell Proliferation : Compounds with similar functionalities have been reported to inhibit cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell survival .
- Antioxidant Activity : The presence of multiple functional groups may allow for interactions with free radicals, potentially providing protective effects against oxidative stress .
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro studies demonstrated that derivatives of pyridine compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- For example, a related compound showed an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human blood assays, suggesting anti-inflammatory properties that could complement its anticancer effects .
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
